2-[(Di-n-butylamino)methyl]thiophenol
Description
2-[(Di-n-butylamino)methyl]thiophenol is a sulfur-containing aromatic compound with a tertiary amine functional group. Its structure comprises a thiophenol (benzene ring with a sulfhydryl group) substituted at the 2-position by a methyl group bearing a di-n-butylamino moiety. This compound’s unique combination of electron-rich thiophenol and a bulky, electron-donating di-n-butylamino group makes it relevant in coordination chemistry, catalysis, and materials science.
Properties
IUPAC Name |
2-[(dibutylamino)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NS/c1-3-5-11-16(12-6-4-2)13-14-9-7-8-10-15(14)17/h7-10,17H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFOGQCBQMDCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Di-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-n-butylamine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Nucleophilic Substitution: Thiophenol reacts with a halomethyl derivative in the presence of a base to form the desired product.
Reductive Amination: Thiophenol is first converted to a formyl derivative, which then undergoes reductive amination with di-n-butylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(Di-n-butylamino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Thiophenol Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-[(Di-n-butylamino)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Di-n-butylamino)methyl]thiophenol involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with proteins and enzymes, potentially altering their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Selectivity
2-Aminothiophenol Derivatives
Compounds like 2-aminothiophenol and its derivatives (e.g., 2-mercaptopyridines, 2-mercaptobenzimidazole) are well-studied for their nucleophilic and metal-chelating properties. However, the absence of bulky alkylamino groups in these analogs reduces steric hindrance, enabling faster reaction kinetics in nucleophilic substitution or coordination reactions compared to 2-[(Di-n-butylamino)methyl]thiophenol. For example, 2-aminothiophenol efficiently inactivates yeast hexokinase via covalent modification, a reactivity likely diminished in the bulkier di-n-butylamino derivative due to steric shielding .
N,N-Dialkylamino-Substituted Thiophenes
Compounds such as 5-piperidino-2,2´-bithiophene () and 2-(N,N-diphenylamino)thiophene () highlight the electronic effects of N,N-dialkyl/aryl groups on aromatic systems. The di-n-butylamino group in this compound is a stronger electron donor via inductive effects compared to piperidino or diphenylamino groups, which rely on resonance donation. This difference influences regioselectivity in electrophilic substitution:
- In 5-piperidino-2,2´-bithiophene, the piperidino group directs electrophiles (e.g., Vilsmeier reagent) to the 4-position due to resonance activation .
- In contrast, the di-n-butylamino group’s inductive electron donation would likely activate adjacent positions on the thiophenol ring, though steric bulk may limit reactivity .
Electronic and Steric Properties
A comparative analysis of substituent effects is summarized below:
Biological Activity
2-[(Di-n-butylamino)methyl]thiophenol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, synthesizing information from various research sources.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophenol group and a di-n-butylamino side chain, which may influence its biological activity through steric and electronic effects. The molecular formula is C13H19NOS, with a molecular weight of approximately 239.36 g/mol.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanism : Antioxidants work by neutralizing free radicals, thus preventing cellular damage. The thiol group in thiophenols can donate electrons to free radicals, stabilizing them.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production; inhibitors of this enzyme can be beneficial in treating hyperpigmentation disorders.
- Case Study : A study showed that analogs of thiophenol derivatives significantly inhibited tyrosinase activity in B16F10 melanoma cells. The most effective analogs demonstrated inhibition rates much higher than traditional inhibitors like kojic acid .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 5.0 | Competitive |
| Kojic Acid | 110 | Competitive |
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cell lines, including B16F10 cells. It was found that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Electron Donation : The thiol group can donate electrons to reactive species, enhancing its antioxidant capacity.
- Enzyme Interaction : The compound's structure allows it to interact with tyrosinase effectively, inhibiting its activity through competitive binding at the active site.
- Cellular Uptake : The di-n-butylamino group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Initial studies suggest that the compound exhibits favorable absorption characteristics and low toxicity profiles in animal models.
Comparative Analysis with Other Compounds
When compared to other thiophenol derivatives, this compound shows enhanced biological activity due to its unique structural features.
| Compound Name | Tyrosinase Inhibition (IC50) | Antioxidant Activity |
|---|---|---|
| This compound | 5 µM | High |
| Other Thiophenols | Varies (10-100 µM) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
